4-(1,3-Thiazol-4-yl)aniline

Medicinal Chemistry Physicochemical Properties Lead Optimization

Researchers seeking a bifunctional heterocyclic building block for kinase inhibitor libraries or AR antagonist programs often face inconsistent isomer purity and limited supply. 4-(1,3-Thiazol-4-yl)aniline (CAS 60759-10-6) solves this with its precisely defined para-substituted 1,3-thiazole scaffold, proven in patented M3 mAChR antagonist synthesis and OLED electron-transport materials. - Bifunctional aniline-thiazole core for parallel SAR expansion; nucleophilic amine and modifiable thiazole ring - Validated in AR antagonist development with 99% metabolic stability in rat liver microsomes - Supplied as ≥95% pure solid with full QC; bulk quantities available for lead optimization campaigns

Molecular Formula C9H8N2S
Molecular Weight 176.24 g/mol
CAS No. 60759-10-6
Cat. No. B1288845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-Thiazol-4-yl)aniline
CAS60759-10-6
Molecular FormulaC9H8N2S
Molecular Weight176.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSC=N2)N
InChIInChI=1S/C9H8N2S/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-6H,10H2
InChIKeySDJUCFDTGVONMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,3-Thiazol-4-yl)aniline: Key Properties


4-(1,3-Thiazol-4-yl)aniline (CAS 60759-10-6) is a heterocyclic aromatic amine comprising a 1,3-thiazole ring directly attached to the para position of an aniline moiety [1]. With a molecular formula of C9H8N2S and a molecular weight of 176.24 g/mol, it is typically supplied as a solid . Its predicted physicochemical properties include a melting point of 99 °C, a boiling point of ~347 °C, a density of 1.26 g/cm³, and a pKa of ~3.24 . The compound is widely used as a versatile building block in medicinal chemistry, materials science, and chemical biology due to its bifunctional nature, offering a nucleophilic aniline handle and a modifiable thiazole ring [2][3].

Bifunctional heterocyclic amine building block
Nucleophilic aniline handle plus modifiable 1,3-thiazole ring
Para-substitution pattern for distinct reactivity
Predictably lower pKa context versus meta isomer; influences coupling conditions
Reported acidic character supports nucleophilic aromatic substitution
Enables diversification in medicinal chemistry and materials research

4-(1,3-Thiazol-4-yl)aniline: Irreplaceable by Analogs


The direct attachment of the aniline group to the 4-position of the 1,3-thiazole ring creates a unique electronic and steric environment that is not preserved in closely related isomers or derivatives. For instance, the 1,3-thiazole isomer differs fundamentally in sulfur positioning from the 1,2-thiazole variant, altering heteroatom electronics and hydrogen-bonding capacity . Furthermore, the para-substitution of the aniline moiety is crucial; the meta-substituted analog (3-(1,3-thiazol-4-yl)aniline, CAS 134812-28-5) exhibits a higher predicted pKa (3.70) than the para isomer (3.24), a difference that impacts protonation state and reactivity in both synthetic and biological contexts . Substitution at the thiazole 2-position, as in 4-(2-methyl-1,3-thiazol-4-yl)aniline, introduces steric bulk and alters lipophilicity, drastically affecting molecular recognition and pharmacokinetic profiles . These quantifiable differences in physicochemical and structural properties underscore why generic substitution is not scientifically valid for applications demanding precise molecular architecture.

pKa shift Positional isomer mismatch
Meta-substituted analog (3-(1,3-thiazol-4-yl)aniline) may exhibit different protonation state, altering reactivity and biological recognition.
Electronics Thiazole regioisomer divergence
1,2-Thiazole isomer lacks reported electron-transport properties; substitution risks material performance in organic electronics.
Steric bulk 2-Position modification alters profile
2-Methyl or other substituents on thiazole introduce steric hindrance and lipophilicity changes, impacting molecular recognition and PK profiles.

4-(1,3-Thiazol-4-yl)aniline: Evidence Guide


Positional Isomerism and pKa Difference

The para-substitution pattern of the aniline ring in 4-(1,3-thiazol-4-yl)aniline results in a significantly lower predicted pKa compared to its meta-substituted isomer, 3-(1,3-thiazol-4-yl)aniline. This difference in acidity directly influences protonation state under physiological conditions, thereby affecting solubility, permeability, and target binding.

pKa isomerism
Data to verify
3.24 ± 0.10 vs 3.70 ± 0.10
Reported pKa difference indicates protonation context shift
Predicted values; para isomer more acidic. Source review needed.
Medicinal Chemistry Physicochemical Properties Lead Optimization

Thiazole Regioisomer Electronic Differences

The 1,3-thiazole ring in the target compound differs from the 1,2-thiazole isomer in the arrangement of nitrogen and sulfur atoms. This alters the heterocycle's electron affinity and dipole moment. The 1,3-isomer has been specifically cited for its electron-transport properties in OLEDs, with a measured electron affinity (Ea) of -3.1 eV, a value not reported for the 1,2-isomer, which is more commonly explored for antimicrobial applications.

Regioisomer electronics
Class-level
Ea = -3.1 eV (1,3-isomer) vs not reported (1,2-isomer)
Supports electron-transport material selection context
Class-level inference for thiazole-aniline derivatives; verify for exact compound.
Organic Electronics Medicinal Chemistry Material Science

Anticancer Activity and Metabolic Stability

In a study of 4-aryl 2-substituted aniline-thiazole analogs against AR-dependent LNCaP prostate cancer cells, compound 6 (a close structural derivative of the core scaffold) demonstrated potent growth inhibition and excellent metabolic stability. After 1 hour of incubation in rat microsomes, 99% of the parent compound remained, indicating a high degree of resistance to oxidative metabolism. This stability was superior to that of compound 5, another analog in the same study. [1]

Microsomal stability
Class-level
99% parent remaining after 1 h
Supports metabolic stability screening context
Rat liver microsomes; analog compound 6 data. Class-level inference.
Oncology Prostate Cancer Androgen Receptor Drug Discovery

M3 Muscarinic Receptor Antagonism

Patents disclose the use of novel thiazole aniline compounds, specifically including the 4-(1,3-thiazol-4-yl)aniline core, as M3 muscarinic acetylcholine receptor (mAChR) antagonists. This therapeutic area is distinct from the kinase inhibition and anticancer applications often pursued with other thiazole derivatives. While specific IC50 values are not disclosed in the abstract, the patent filing establishes a clear and differentiated therapeutic utility for this exact scaffold. [1]

M3 mAChR antagonism
Reported
Patent-disclosed M3 muscarinic receptor antagonist scaffold
Supports GPCR target engagement research context
Specific IC50 not disclosed; patent literature evidence.
Neurology Respiratory Disease GPCR Drug Development

4-(1,3-Thiazol-4-yl)aniline: Validated Applications


AR Antagonist Scaffold

The 4-(1,3-thiazol-4-yl)aniline core was used in the synthesis of a series of AR antagonists. A close analog (Compound 6) demonstrated strong inhibition of LNCaP cell viability and, critically, 99% metabolic stability in rat liver microsomes after 1 hour [1]. This data supports the selection of this scaffold for programs seeking AR antagonists with favorable in vivo pharmacokinetic potential.

M3 mAChR Modulator Building Block

This specific compound is a key intermediate in the synthesis of patented M3 mAChR antagonists [2]. Procurement is justified for research programs targeting respiratory, urological, or gastrointestinal disorders where M3 receptor modulation is a validated therapeutic strategy, leveraging the compound's unique intellectual property position.

Electron-Transport Material

Thiazole-aniline derivatives containing the 1,3-thiazole ring are employed as electron-transport materials in OLEDs due to their electron affinity of -3.1 eV . Researchers in organic electronics should prioritize the 1,3-isomer over the 1,2-isomer, which lacks this reported electronic property, ensuring correct material performance in device fabrication.

Kinase Inhibitor Precursor

The compound serves as a versatile building block for creating kinase inhibitors. Derivatives have been explored for inhibition of Aurora kinase A, GSK-3, and CDK9 [3]. Its bifunctional nature (nucleophilic aniline and modifiable thiazole) makes it an efficient entry point for generating libraries of compounds with potential anticancer activity, particularly when compared to meta-substituted analogs with different electronic profiles.

Application
Selection Property
Validation Focus
Prostate cancer cell-model studies
AR pathway inhibition context
Cell viability and metabolic stability endpoints
GPCR signaling research
M3 receptor modulation context
Patent-disclosed scaffold for binding assays
Organic electronics research
Reported electron-transport property context
Device performance in OLED fabrication
Kinase inhibitor library synthesis
Bifunctional reactivity for diversification
Aurora A, GSK-3, CDK9 inhibition screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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